Home > Products > Screening Compounds P28495 > N-(Quinolin-3-Yl)propanamide
N-(Quinolin-3-Yl)propanamide -

N-(Quinolin-3-Yl)propanamide

Catalog Number: EVT-8594053
CAS Number:
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(Quinolin-3-Yl)propanamide is an organic compound characterized by the presence of a quinoline moiety attached to a propanamide group. Its chemical structure can be represented by the formula C12H12N2OC_{12}H_{12}N_{2}O and it is classified as an amide due to the presence of the carbonyl group adjacent to a nitrogen atom. The compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitrypanosomal properties, which have been explored in various studies.

Source and Classification

N-(Quinolin-3-Yl)propanamide can be sourced from several chemical suppliers, and its classification falls under the category of heterocyclic compounds, specifically those containing a quinoline structure. Quinoline derivatives are known for their diverse pharmacological activities, making them significant in drug discovery and development. The compound is indexed in databases such as PubChem, which provides detailed information on its properties and applications .

Synthesis Analysis

Methods

The synthesis of N-(Quinolin-3-Yl)propanamide can be achieved through multiple pathways. One common method involves the reaction of quinoline derivatives with appropriate acylating agents under controlled conditions. For instance, a typical synthesis might involve the following steps:

  1. Reagents: Quinoline derivative (e.g., quinolin-3-amine) and propanoyl chloride or an equivalent acylating agent.
  2. Reaction Conditions: The reaction is usually conducted in an inert atmosphere (e.g., nitrogen) to prevent moisture interference, often at elevated temperatures.
  3. Purification: Post-reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain pure N-(Quinolin-3-Yl)propanamide .

Technical Details

The technical details include monitoring the reaction progress using thin layer chromatography and characterizing the final product through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The yield and purity of the synthesized compound are critical metrics for evaluating the efficiency of the synthetic route employed.

Molecular Structure Analysis

Data

From spectroscopic analyses, specific data points can be noted:

  • Molecular Weight: Approximately 212.24 g/mol.
  • Chemical Shift Values: Observed in NMR spectroscopy indicate distinct environments for hydrogen atoms within the molecule, contributing to its identification.
Chemical Reactions Analysis

Reactions

N-(Quinolin-3-Yl)propanamide can participate in various chemical reactions typical for amides, including hydrolysis, amidation, and coupling reactions with other electrophiles. For instance:

  1. Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to its corresponding carboxylic acid and amine.
  2. Coupling Reactions: It can react with electrophiles such as halides or acyl chlorides to form more complex structures .

Technical Details

Reactions are typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), ensuring that reaction conditions are optimized for yield and selectivity.

Mechanism of Action

Process

The mechanism of action for N-(Quinolin-3-Yl)propanamide's biological activities often involves interaction with specific biological targets, such as enzymes or receptors relevant in disease pathways. For example, studies have indicated that compounds with similar structures may inhibit certain enzymes involved in metabolic pathways of pathogens like Trypanosoma brucei.

Data

Experimental data suggest that these interactions may lead to alterations in cellular processes, potentially resulting in cytotoxic effects on target organisms .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

N-(Quinolin-3-Yl)propanamide has potential applications in scientific research, particularly in medicinal chemistry where it may serve as a lead compound for developing new pharmaceuticals targeting infectious diseases or cancer. Its derivatives have been explored for their antitrypanosomal activities, indicating its relevance in drug discovery efforts aimed at treating diseases caused by protozoan parasites .

Introduction to Quinoline-Based Propanamide Derivatives in Contemporary Medicinal Chemistry

Role of Quinoline Scaffolds in Antiproliferative and Antimicrobial Drug Development

The quinoline nucleus—a bicyclic heterocycle comprising fused benzene and pyridine rings—has emerged as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural adaptability. This molecular framework serves as the foundation for numerous bioactive compounds, particularly those targeting proliferative disorders and microbial infections. The intrinsic electronic properties of quinoline facilitate π-stacking interactions with biological macromolecules, while its nitrogen atom enables critical hydrogen bonding and coordination with metal ions in enzymatic active sites [1] [2]. These features underpin the scaffold’s efficacy in disrupting essential cellular processes in cancer cells and pathogens.

In antiproliferative drug development, quinoline derivatives demonstrate multi-targeting capabilities against key oncogenic pathways. Recent studies reveal potent inhibition of carbonic anhydrase isoforms (CA IX/XII), enzymes overexpressed in hypoxic tumors that promote acidosis and metastasis. Quinoline-sulfamoyl hybrids exhibit nanomolar-range cytotoxicity against HT-29 (colon), MCF7 (breast), and PC3 (prostate) cancer cell lines by selectively inhibiting CA IX/XII over off-target isoforms [3]. Similarly, quinoline-imidazole hybrids disrupt mitochondrial function and DNA synthesis in leukemia (HL-60) and ovarian (IGROV1) cancer models, with growth inhibition (GI₅₀) values reaching 0.18 µM—surpassing conventional chemotherapeutics [8]. Structural refinements, such as halogenation at C-5 or trifluoromethylation at C-2, further enhance potency by improving membrane permeability and target binding affinity [6].

For antimicrobial applications, quinoline propanamides leverage the scaffold’s inherent membrane-disruptive properties. Hybrid derivatives incorporating benzimidazole moieties exhibit broad-spectrum activity against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. Notably, derivatives bearing para-substituted phenyl groups (e.g., –OCF₃, –CF₃) achieve minimum inhibitory concentrations (MIC) of 1.95 µg/mL against multidrug-resistant E. coli strains, outperforming gentamicin controls [5] [8]. This efficacy stems from dual mechanisms: inhibition of DNA gyrase (critical for bacterial replication) and disruption of cell wall biosynthesis enzymes. The planar quinoline ring intercalates into DNA, while the propanamide linker positions auxiliary pharmacophores for synergistic target engagement.

Table 1: Antiproliferative and Antimicrobial Activities of Representative Quinoline Derivatives

Compound ClassBiological TargetActivity MetricsReference
Quinoline-sulfamoylCarbonic anhydrase IX/XIIIC₅₀ = 42.7 nM (HT-29 cells) [3]
Quinoline-imidazoleHL-60 leukemia cellsGI₅₀ = 0.18 µM; PGI* = 98.7% [8]
N-(Quinolinyl)propanamideE. coli (Gram-negative)MIC = 1.95 µg/mL (vs. 3.90 µg/mL gentamicin) [8]
8-Aminoquinoline-propanamideS. aureus (Gram-positive)MIC = 3.90 µg/mL [5]

*PGI: Percent Growth Inhibition

Structural Evolution of N-(Quinolin-3-Yl)propanamide Derivatives in Targeted Therapy

The optimization of N-(quinolin-3-yl)propanamide derivatives exemplifies a systematic structure-based drug design approach to enhance target specificity and pharmacokinetic properties. Early iterations featured unsubstituted quinoline rings linked to simple propanamide chains, which provided moderate bioactivity but suffered from metabolic instability and limited solubility. Contemporary designs incorporate strategic modifications at three key regions: the quinoline core, propanamide linker, and terminal substituents [6] [7].

Position-Specific Quinoline Modifications:

  • C-3 Position: Direct attachment of the propanamide group to C-3 leverages this site’s role in ATP-competitive kinase inhibition. Derivatives with this linkage demonstrate enhanced binding to PI3Kα (phosphoinositide 3-kinase), a pivotal enzyme in oncogenic signaling [6].
  • C-4 Position: Acrylamide extensions at C-4 enable covalent interactions with cysteine residues in target proteins like mTOR. This design yielded dual PI3K/mTOR inhibitors with IC₅₀ values of 0.50–2.03 nM against PI3Kα, suppressing phosphorylation of Akt (Ser473) at 5 nM concentrations [6].
  • C-6/C-7 Positions: Electron-withdrawing groups (e.g., Br, CF₃) at these sites improve DNA intercalation capacity and metabolic stability. Bromo-substituted derivatives exhibit 73% oral bioavailability in murine models due to reduced CYP450-mediated oxidation [6] [8].

Propanamide Linker Engineering:The propanamide chain’s length and stereochemistry critically influence conformational flexibility and target engagement. N-methylation of the amide bond prevents enzymatic hydrolysis while maintaining hydrogen-bonding capacity. Increasing the spacer length from –CH₂– to –CH₂CH₂– enhances Vd (volume of distribution) by 40% in rat pharmacokinetic studies, indicating improved tissue penetration [8].

Terminal Group Diversification:

  • Aryl Systems: Para-substituted phenyl rings (e.g., 4-CF₃-C₆H₄) induce dipole interactions with hydrophobic enzyme pockets, boosting CA IX inhibition 15-fold versus unsubstituted analogs [3].
  • Heterocyclic Extensions: Imidazole or triazole termini enable zinc-binding in histone deacetylase (HDAC) inhibition. Quinoline-benzimidazole hybrids suppress HDAC1 at IC₅₀ = 0.84 µM by coordinating catalytic Zn²⁺ via imidazole nitrogen [8].

Table 2: Impact of Structural Modifications on N-(Quinolinyl)propanamide Bioactivity

Modification SiteStructural ChangeBiological Consequence
Quinoline C-4Acrylamide extensionCovalent mTOR inhibition; IC₅₀ < 2 nM
Quinoline C-6Bromo substitutionEnhanced DNA intercalation; bioavailability 73%
Propanamide linker–CH₂CH₂– spacer40% increase in tissue distribution (Vd)
Terminal group4-Trifluoromethylphenyl15-fold increase in CA IX inhibition

These advancements underscore a rational evolution from simple quinoline amides to sophisticated hybrid inhibitors. Computational approaches like molecular docking and ADMET prediction now guide this process, enabling precise optimization of steric, electronic, and pharmacokinetic parameters. Modern derivatives exhibit drug-like properties aligning with Lipinski’s and Veber’s rules, with logP values <4.0 and topological polar surface areas (TPSA) of 70–90 Ų—ideal for blood-brain barrier penetration in glioblastoma therapies [1] [6]. The integration of quinoline’s planar rigidity with the propanamide’s directional flexibility creates a versatile pharmacophore for next-generation targeted therapies.

Properties

Product Name

N-(Quinolin-3-Yl)propanamide

IUPAC Name

N-quinolin-3-ylpropanamide

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C12H12N2O/c1-2-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3,(H,14,15)

InChI Key

MISHSHICMVHYDE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=CC=CC=C2N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.